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Compound of Interest

Compound Name: Methyl 2-methylpentanoate

Cat. No.: B1584356 Get Quote

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl
2-methylpentanoate (C₇H₁₄O₂), a common fatty acid ester.[1] Intended for researchers,

scientists, and professionals in drug development and chemical analysis, this document offers

a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal

identification, purity assessment, and structural elucidation of this compound.

Introduction to Methyl 2-methylpentanoate
Methyl 2-methylpentanoate, also known as Methyl 2-methylvalerate, is an organic compound

with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[2] It is an ester

derived from 2-methylpentanoic acid and methanol.[3] Characterized by a fruity odor, it finds

applications in the flavor and fragrance industries.[3][4] A comprehensive understanding of its

spectroscopic signature is fundamental for quality control and research applications. This guide

will delve into the core spectroscopic techniques used to characterize this molecule.

Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of Methyl 2-methylpentanoate is

essential for interpreting its spectroscopic data. The molecule's structure, including the different

types of protons and carbons, is the basis for the signals observed in NMR, the vibrational

modes detected in IR, and the fragmentation patterns seen in MS.
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Caption: Molecular structure of Methyl 2-methylpentanoate with atom numbering for NMR

correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Methyl 2-methylpentanoate, both ¹H and ¹³C NMR provide distinct and

complementary information.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Methyl 2-methylpentanoate, typically run in deuterated chloroform

(CDCl₃), reveals the number of different types of protons, their chemical environment, their

integration (ratio), and their coupling to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: A small amount of Methyl 2-methylpentanoate (approximately 5-10

mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

Acquisition Parameters: A standard proton experiment is run with a sufficient number of

scans to achieve a good signal-to-noise ratio.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

¹H NMR Data Summary
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Assignment
Chemical Shift
(ppm)

Multiplicity Integration

H⁶ (O-CH₃) ~3.67 Singlet 3H

H² (CH) ~2.46 Multiplet 1H

H³ (CH₂) ~1.64 Multiplet 2H

H⁴ (CH₂) ~1.39 Multiplet 2H

Hα (α-CH₃) ~1.14 Doublet 3H

H⁵ (CH₃) ~0.91 Triplet 3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the spectrometer's field strength. The data presented is a representative example.[5]

Interpretation of the ¹H NMR Spectrum

O-CH₃ (H⁶): The singlet at ~3.67 ppm corresponds to the three protons of the methoxy

group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The

singlet multiplicity indicates no adjacent protons to couple with.

CH (H²): The multiplet around ~2.46 ppm is assigned to the single proton at the chiral center

(C²). It is coupled to the protons on C³, C⁴, and the α-methyl group, resulting in a complex

splitting pattern.

CH₂ groups (H³ and H⁴): The multiplets at ~1.64 ppm and ~1.39 ppm are assigned to the two

methylene groups in the pentanoate chain. Their signals overlap and show complex splitting

due to coupling with each other and with the protons on C² and C⁵.

α-CH₃ (Hα): The doublet at ~1.14 ppm is characteristic of the methyl group attached to the

chiral center (C²). It is split into a doublet by the single proton on C².

CH₃ (H⁵): The triplet at ~0.91 ppm corresponds to the terminal methyl group of the pentyl

chain. It is split into a triplet by the two adjacent protons of the H⁴ methylene group.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrumentation: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H instrument)

NMR spectrometer.

Acquisition Parameters: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or

DEPT) is run to simplify the spectrum and provide information on the number of attached

protons.

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. Chemical shifts are referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS

(0.00 ppm).

¹³C NMR Data Summary

While a specific, fully assigned ¹³C NMR spectrum from the search results is not available,

based on typical chemical shifts for similar structures, the following assignments can be

predicted:

Assignment Predicted Chemical Shift (ppm)

C=O (Carbonyl) ~175-178

O-CH₃ (C⁶) ~51-52

CH (C²) ~40-42

CH₂ (C³) ~34-36

CH₂ (C⁴) ~20-22

α-CH₃ (Cα) ~16-18

CH₃ (C⁵) ~13-15
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Interpretation of the ¹³C NMR Spectrum

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal due to the

strong deshielding effect of the double-bonded oxygen.

Methoxy Carbon (C⁶): The carbon of the methoxy group appears around 51-52 ppm,

influenced by the attached oxygen.

Alkyl Carbons (C², C³, C⁴, Cα, C⁵): The remaining signals in the upfield region correspond to

the carbons of the alkyl chain. The chemical shifts are influenced by their position relative to

the electron-withdrawing ester group and by branching.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A drop of neat Methyl 2-methylpentanoate liquid is placed on the

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition Parameters: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

A background spectrum is recorded first and automatically subtracted from the sample

spectrum.

Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum (transmittance or absorbance vs. wavenumber).

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretching (alkane)

~1735-1740 Strong C=O stretching (ester)

~1465 Medium C-H bending (CH₂ and CH₃)

~1380 Medium C-H bending (CH₃)

~1250-1150 Strong C-O stretching (ester)

Interpretation of the IR Spectrum

C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the

stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretching: The most prominent peak in the spectrum is the strong absorption around

1735-1740 cm⁻¹, which is indicative of the carbonyl (C=O) group of the ester.

C-O Stretching: The strong absorptions in the fingerprint region, between 1250 and 1150

cm⁻¹, correspond to the C-O single bond stretching vibrations of the ester functionality.

C-H Bending: The medium intensity bands around 1465 cm⁻¹ and 1380 cm⁻¹ are due to the

bending (scissoring and symmetric) vibrations of the C-H bonds in the alkyl groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Introduction: A dilute solution of Methyl 2-methylpentanoate in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector.

Mass Spectrometry Data Summary

m/z Relative Intensity Assignment

130 Low [M]⁺ (Molecular Ion)

101 High [M - C₂H₅]⁺

88 Base Peak
McLafferty Rearrangement

Product

74 Moderate [CH₃OC(=O)CH(CH₃)]⁺

57 High [C₄H₉]⁺ (Butyl Cation)

43 High [C₃H₇]⁺ (Propyl Cation)

Note: Relative intensities can vary between instruments.[2][5]

Interpretation of the Mass Spectrum

Molecular Ion ([M]⁺): The peak at m/z 130 corresponds to the intact molecular ion,

confirming the molecular weight of the compound.[2]

McLafferty Rearrangement: The base peak at m/z 88 is a classic fragmentation for esters

with a γ-hydrogen. It results from a McLafferty rearrangement, a characteristic fragmentation

pathway.

Alpha-Cleavage: The peak at m/z 101 is due to the loss of an ethyl radical (•C₂H₅) from the

molecular ion. Another significant alpha-cleavage results in the formation of the ion at m/z

74.

Alkyl Fragmentation: The peaks at m/z 57 and 43 are characteristic fragments of the alkyl

chain.
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Caption: Key fragmentation pathways of Methyl 2-methylpentanoate in EI-MS.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of Methyl 2-methylpentanoate. ¹H and ¹³C NMR elucidate the detailed

carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester functional

group, and mass spectrometry determines the molecular weight and provides structural

information through characteristic fragmentation patterns. This guide serves as a valuable

resource for scientists and researchers, offering the foundational spectroscopic data and its

interpretation for the confident identification and analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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